1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-(1H-indol-3-yl)propan-1-one
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Overview
Description
1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-(1H-indol-3-yl)propan-1-one is a complex organic compound that features both imidazole and indole moieties These heterocyclic structures are known for their significant roles in various biological and chemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-(1H-indol-3-yl)propan-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole and indole intermediates. The imidazole ring can be synthesized through the condensation of glyoxal and ammonia, while the indole ring can be prepared via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes .
The next step involves the formation of the azetidine ring, which can be achieved through the cyclization of appropriate precursors under basic conditions. Finally, the imidazole and indole intermediates are coupled with the azetidine ring through nucleophilic substitution reactions, often using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-(1H-indol-3-yl)propan-1-one can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the imidazole or indole rings.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.
Substitution: NaH or K2CO3 in DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-(1H-indol-3-yl)propan-1-one involves its interaction with various molecular targets. The imidazole ring can bind to metal ions and enzymes, potentially inhibiting their activity. The indole ring can interact with biological receptors, modulating their function . These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1H-imidazole: Known for its broad range of biological activities, including antimicrobial and anti-inflammatory properties.
1H-indole: Exhibits significant pharmacological activities, such as anticancer and antiviral effects.
Uniqueness
1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-(1H-indol-3-yl)propan-1-one is unique due to the combination of imidazole, indole, and azetidine rings in a single molecule. This structural complexity provides a diverse range of potential interactions and applications, making it a valuable compound for further research and development .
Properties
IUPAC Name |
1-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-3-(1H-indol-3-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c23-18(22-11-14(12-22)10-21-8-7-19-13-21)6-5-15-9-20-17-4-2-1-3-16(15)17/h1-4,7-9,13-14,20H,5-6,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIVRWGOLODABJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CNC3=CC=CC=C32)CN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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